2-(2-(3,4-dimethoxyphenyl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-23-14-7-6-12(9-15(14)24-2)13(21)11-25-17-10-18(22)20-8-4-3-5-16(20)19-17/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVJIDITPFSGKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)COC2=CC(=O)N3C=CC=CC3=N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-(3,4-dimethoxyphenyl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate, followed by cyclization with guanidine to form the pyridopyrimidine core.
Chemical Reactions Analysis
2-(2-(3,4-dimethoxyphenyl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives such as alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the pyrido[1,2-a]pyrimidine class, characterized by a fused bicyclic structure. Its molecular formula is , with a molecular weight of approximately 301.29 g/mol. The presence of the methoxy groups on the phenyl ring enhances its solubility and bioactivity, making it a candidate for various pharmacological studies.
Biological Applications
1. Anticancer Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidin-4-one exhibit significant anticancer properties. For instance, a study demonstrated that certain derivatives showed notable anti-proliferative effects against various cancer cell lines, including SW620 (colon cancer) cells. The structure-activity relationship (SAR) analysis revealed that modifications to the substituents on the pyrido-pyrimidine scaffold significantly influenced their biological activity, with specific groups enhancing potency while others diminished it .
2. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. In particular, studies have focused on its ability to inhibit kinases involved in cancer progression. The mechanism of action typically involves the compound binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events crucial for tumor growth and survival .
3. Chalcogenation Reactions
Recent advancements have highlighted the utility of this compound in synthetic organic chemistry, particularly in metal-free C-3 chalcogenation reactions. This process allows for the introduction of sulfur or selenium into the pyrido[1,2-a]pyrimidin-4-one framework, leading to a diverse array of new derivatives with potentially enhanced biological activities . The reactions are noted for their high yields and mild conditions, making them attractive for further exploration.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Identified several derivatives with IC50 values below 10 µM against SW620 cells. |
| Study 2 | Enzyme Inhibition | Demonstrated effective inhibition of specific kinases related to cancer pathways. |
| Study 3 | Chalcogenation Reactions | Achieved high yields (up to 95%) in metal-free reactions introducing chalcogen atoms into the compound. |
Mechanism of Action
The mechanism of action of 2-(2-(3,4-dimethoxyphenyl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 2-oxoethoxy group in the target compound introduces flexibility and polarity, contrasting with DB103’s rigid phenyl group at position 3. Piperazine derivatives (e.g., EP Patent Compound 2) exhibit enhanced solubility due to their basic amine groups, whereas thiazolidinone-containing analogs (e.g., BH21180) may target enzymes via sulfur-mediated interactions .
- Synthetic Accessibility: Suzuki coupling (used for DB103) enables aryl group introduction, while thiazolidinone derivatives require condensation reactions, which may limit scalability .
Key Insights :
- DB103 ’s anti-angiogenic activity is attributed to its diphenyl structure, which may sterically hinder receptor binding .
- Thiazolidinone derivatives (e.g., BH21180) often exhibit redox activity or metal chelation, suggesting a role in oxidative stress-related pathways .
- The target compound ’s 2-oxoethoxy group could modulate pharmacokinetics (e.g., half-life) compared to halogenated or amine-substituted analogs.
Physicochemical and Pharmacokinetic Properties
- Solubility : Piperazine-substituted derivatives (e.g., EP Patent Compound 2) show higher aqueous solubility (>10 mg/mL) due to ionizable amines, whereas DB103 and the target compound rely on methoxy groups for solubility enhancement .
Biological Activity
The compound 2-(2-(3,4-dimethoxyphenyl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one is a member of the pyrido[1,2-a]pyrimidine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula for this compound is:
- C : 18
- H : 18
- N : 2
- O : 5
This compound features a pyrido[1,2-a]pyrimidine core substituted with a dimethoxyphenyl group and an ethoxy moiety. The structural complexity contributes to its diverse biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 350.35 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrido[1,2-a]pyrimidines can inhibit cell proliferation in various cancer cell lines:
- Case Study 1 : A derivative similar to our compound demonstrated an IC50 value of 6.9 μM against SW620 colorectal cancer cells, indicating potent anti-proliferative activity .
- Mechanism : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell cycle progression through modulation of key signaling pathways such as PI3K/Akt and MAPK .
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This is particularly relevant in the context of chronic diseases where inflammation plays a critical role:
- Case Study 2 : Similar compounds have been shown to reduce levels of PGE2 and TNF-α in vitro, suggesting a possible mechanism for their anti-inflammatory activity .
Antimicrobial Activity
Emerging studies suggest potential antimicrobial properties against various pathogens. The presence of the dimethoxyphenyl group is believed to enhance the compound's interaction with microbial membranes:
- Case Study 3 : A related pyrimidine derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Interaction with various receptors might lead to altered signaling pathways that control cell proliferation and survival.
- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.
Q & A
Q. Q: What are the key steps in synthesizing 2-(2-(3,4-dimethoxyphenyl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one (DB103)?
A: The synthesis involves three main steps:
Intermediate Preparation : Reacting 2-aminopyridine with ethyl 3,4-dimethoxybenzoylacetate under thermal conditions (100°C) to form 2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one .
Bromination : Treating the intermediate with N-bromosuccinimide (NBS) in refluxing chloroform to yield the 3-bromo derivative .
Suzuki Coupling : Reacting the bromo derivative with phenylboronic acid in the presence of bis(triphenylphosphine)palladium(II) dichloride and Na₂CO₃ in refluxing toluene to form DB103 .
Q. Key Conditions :
| Step | Reagents/Catalysts | Solvent | Temperature | Reaction Time |
|---|---|---|---|---|
| Bromination | NBS | Chloroform | Reflux | Until dissolution |
| Suzuki Coupling | Pd(PPh₃)₂Cl₂, Na₂CO₃ | Toluene/EtOH | Reflux | Overnight |
Intermediate Optimization
Q. Q: How can intermediates like 2-chloromethyl-4H-pyrido[1,2-a]pyrimidin-4-one be optimized for higher yields?
A: Optimization involves:
- Thorpe-Ziegler Isomerization : Using potassium N-phenyl-N'-cyano-imidothiocarbonate in DMF with anhydrous K₂CO₃ at 100°C for 6 hours, achieving intermediates with >80% purity (monitored by TLC) .
- Purification : Recrystallization from DMF or methanol to remove unreacted starting materials .
Advanced Functionalization Techniques
Q. Q: What methodologies enable C-H bond functionalization of the pyrido[1,2-a]pyrimidin-4-one scaffold?
A: Advanced methods include:
- Iodine-Mediated Sulfenylation/Selenylation : Using I₂-DMSO systems under mild conditions (e.g., room temperature) to introduce -SAr or -SeAr groups at the C3 position. Yields range from 67% to 96% depending on substituents (e.g., 3g: 67%, 3h: 96%) .
- Electro-Oxidative Selenylation : Employing PhSeSePh under electrochemical conditions for regioselective selenylation, achieving high yields without metal catalysts .
Example Data (Selenylation Yields):
| Substituent | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 4-Methoxyphenyl | 3g | 67 | 161–162 |
| 3-Fluorophenyl | 3h | 96 | 133–134 |
Biological Evaluation Design
Q. Q: How should researchers design experiments to evaluate DB103’s inhibition of TNF-α-induced angiogenic factors?
A: Methodological steps include:
In Vitro Models : Use endothelial cell lines (e.g., HUVECs) stimulated with TNF-α (10–50 ng/mL) .
Dose-Response Assays : Test DB103 at concentrations from 0.1–100 µM, measuring VEGF or IL-8 secretion via ELISA.
Controls : Include untreated cells, TNF-α-only groups, and reference inhibitors (e.g., bevacizumab).
Mechanistic Studies : Western blotting for NF-κB or MAPK pathway proteins to confirm target engagement .
Analytical Characterization
Q. Q: What analytical techniques validate the structure and purity of DB103?
A: Standard protocols include:
- ¹H/¹³C NMR : Confirm regiochemistry (e.g., aromatic proton shifts at δ 7.1–8.1 ppm) .
- IR Spectroscopy : Detect carbonyl stretches (~1650 cm⁻¹) and methoxy groups (~1250 cm⁻¹) .
- Fluorescence Quantification : Utilize DB103’s intrinsic autofluorescence (λ_ex/λ_em = 350/450 nm) for concentration calibration .
Byproduct Management in Synthesis
Q. Q: How can researchers mitigate byproducts during Suzuki coupling in DB103 synthesis?
A: Strategies include:
- Catalyst Optimization : Use Pd(PPh₃)₂Cl₂ (5 mol%) to minimize homocoupling byproducts .
- Reagent Ratios : Maintain a 1:1.2 molar ratio of bromo derivative to phenylboronic acid for complete conversion .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate DB103 from residual Pd or unreacted intermediates .
Synthetic Route Efficiency Comparison
Q. Q: How do metal-free and metal-catalyzed routes compare for functionalizing pyrido[1,2-a]pyrimidin-4-ones?
A:
| Method | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| I₂-DMSO | Room temperature, 12–24 hours | 60–96% | Mild, no metal residues | Limited to -SAr/-SeAr groups |
| Pd-Catalyzed | Reflux, 8–12 hours | 70–85% | Broad substrate scope | Requires Pd removal, higher cost |
Catalyst Selection for Scalability
Q. Q: What factors guide catalyst selection for large-scale synthesis of DB103?
A: Considerations include:
- Cost : Pd(PPh₃)₂Cl₂ is effective but expensive; alternatives like Pd/C may reduce costs .
- Reusability : Heterogeneous catalysts (e.g., Pd nanoparticles) enable recycling but require optimization .
- Residue Limits : Ensure Pd content <10 ppm in final products (ICH guidelines) .
Species-Selectivity in Bioassays
Q. Q: How can species-selectivity be assessed for DB103’s biological activity?
A:
- Cross-Species Testing : Compare inhibition across human, mouse, and rat cell lines (e.g., IC₅₀ differences as seen in SSR69071’s HLE inhibition: human Ki = 0.017 nM vs. mouse Ki = 1.70 nM) .
- Structural Analysis : Use molecular docking to identify binding pocket variations between species .
Scalability Challenges
Q. Q: What challenges arise when scaling DB103 synthesis from lab to pilot plant?
A: Key issues include:
- Solvent Volume : Reduce chloroform usage via solvent recycling or alternative solvents (e.g., dichloromethane) .
- Reaction Monitoring : Replace TLC with in-line HPLC for real-time analysis .
- Purification : Optimize recrystallization solvents (e.g., methanol/water mixtures) to improve yield and purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
